3-(Pyridin-2-yloxy)benzoic acid

Description

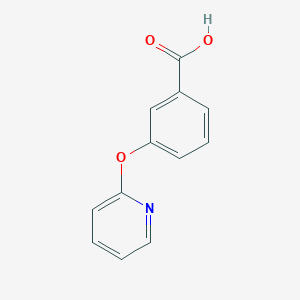

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)9-4-3-5-10(8-9)16-11-6-1-2-7-13-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSIEAIIZBZRCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619763 | |

| Record name | 3-[(Pyridin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51362-30-2 | |

| Record name | 3-[(Pyridin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-2-yloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-(Pyridin-2-yloxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyridin-2-yloxy)benzoic acid is a bifunctional organic molecule featuring a carboxylic acid and a pyridyl ether moiety. This unique structure makes it a valuable building block in medicinal chemistry and materials science. Understanding its physicochemical properties is paramount for its effective application, particularly in drug development, where properties such as solubility, lipophilicity (LogP), and acid dissociation constant (pKa) directly govern the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details experimental protocols for their determination, and discusses the implications of these properties for research and development.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical entity is to define its structure and associated identifiers.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₉NO₃[2]

-

Molecular Weight: 215.20 g/mol [2]

-

Canonical SMILES: C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)O[3]

-

InChI Key: LYSIEAIIZBZRCE-UHFFFAOYSA-N[2]

Structure:

The Interplay of Physicochemical Properties in Drug Discovery

The journey of a drug molecule from administration to its target site is dictated by its physicochemical characteristics. For a molecule like this compound, the interplay between its acidic (carboxylic acid) and basic (pyridine) centers, along with its overall lipophilicity, is critical. These properties govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Caption: Relationship between key physicochemical properties and ADME profile.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for this compound, compiled from various chemical databases and supplier information. It is crucial to distinguish between experimentally determined and computationally predicted values.

| Property | Value | Data Type | Source |

| Molecular Weight | 215.20 g/mol | Calculated | PubChem[2], Sigma-Aldrich |

| Physical State | Solid | Experimental | Sigma-Aldrich |

| Melting Point | 108 °C | Experimental | LookChem[1], Biosynth |

| Boiling Point | 400.6 °C at 760 mmHg | Predicted | LookChem[1] |

| XLogP3 | 1.9 | Predicted | PubChem[2] |

| Hydrogen Bond Donors | 1 (from -COOH) | Calculated | PubChem[2] |

| Hydrogen Bond Acceptors | 4 (from C=O, -O-, ether O, pyridine N) | Calculated | PubChem[2] |

| Rotatable Bond Count | 3 | Calculated | PubChem[2] |

| pKa (Acidic) | ~4 | Predicted/Analog-Based | Based on benzoic acid (pKa ~4.2)[4][5] |

| pKa (Basic) | ~2-3 | Predicted/Analog-Based | Based on 2-phenoxypyridine |

| Aqueous Solubility | No data available | - | LookChem[1] |

In-Depth Analysis of Key Properties

Acidity and Basicity (pKa)

This compound is an amphoteric molecule, possessing both a carboxylic acid group and a pyridine nitrogen.

-

Acidic pKa: The carboxylic acid group is expected to have a pKa value similar to that of benzoic acid, which is approximately 4.2.[4][5] The electron-withdrawing nature of the pyridyloxy substituent at the meta position may slightly increase its acidity (lower the pKa) compared to unsubstituted benzoic acid. This pKa value is critical as it dictates that the molecule will be predominantly in its anionic carboxylate form at physiological pH (7.4), which significantly enhances aqueous solubility.

-

Basic pKa: The pyridine nitrogen can be protonated. However, the ether oxygen atom attached to the 2-position withdraws electron density from the pyridine ring, reducing the basicity of the nitrogen. The pKa for the conjugate acid is therefore expected to be significantly lower than that of pyridine itself (~5.2), likely in the range of 2-3. At physiological pH, the pyridine ring will be overwhelmingly neutral.

Lipophilicity (LogP and LogD)

Lipophilicity is a crucial parameter that influences a compound's ability to cross biological membranes.

-

LogP (Partition Coefficient): The predicted XLogP3 value of 1.9 suggests that the neutral form of the molecule has a moderate preference for a lipid environment over an aqueous one.[2] This level of lipophilicity is often considered favorable for oral drug absorption, balancing membrane permeability with sufficient aqueous solubility.

-

LogD (Distribution Coefficient): Because the molecule ionizes, its effective lipophilicity is pH-dependent and is better described by LogD. At pH 7.4, where the carboxylic acid is deprotonated, the LogD will be significantly lower (more hydrophilic) than the LogP. This change is vital for ensuring solubility in plasma and preventing aggregation, while the underlying LogP of the neutral species still drives passive diffusion across cell membranes.

Melting Point and Solid-State Properties

The experimentally determined melting point is 108 °C.[1] This relatively sharp melting point suggests the material obtained from commercial suppliers is of reasonable purity and crystalline. A moderate melting point below 200°C is often advantageous in drug development as it can correlate with better solubility and dissolution characteristics compared to high-melting-point, high-lattice-energy compounds.

Experimental Protocols for Property Determination

To ensure scientific rigor, predicted values should be confirmed experimentally. The following are standard, validated protocols for determining key physicochemical properties.

Protocol: Determination of LogP by Shake-Flask Method (OECD Guideline 107)

This method remains the gold standard for LogP determination.

Principle: The compound is partitioned between two immiscible phases (n-octanol and water). The concentration in each phase is measured at equilibrium, and the ratio is used to calculate LogP.

Methodology:

-

Preparation: Prepare a stock solution of this compound in n-octanol. Ensure the n-octanol and water (or buffer, pH ~2 to keep the acid protonated) are mutually saturated by stirring them together for 24 hours and allowing them to separate.

-

Partitioning: In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase.

-

Equilibration: Agitate the tube at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours). Centrifuge the mixture to ensure complete phase separation.

-

Analysis: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)

Caption: Workflow for LogP determination by the shake-flask method.

Protocol: Determination of pKa by Potentiometric Titration

Principle: The compound is dissolved in a suitable solvent (e.g., water/methanol co-solvent) and titrated with a strong acid or base. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility of both neutral and ionized forms.

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.

-

Titration (for acidic pKa): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the point where half of the acid has been neutralized (the midpoint of the steepest part of the curve). Advanced software can be used to calculate the pKa from the derivative of the titration curve.

-

Titration (for basic pKa): To determine the basic pKa of the pyridine, perform a reverse titration, starting with the sample in an acidic solution and titrating with a standardized strong base, or titrate the neutral sample with a strong acid (e.g., 0.1 M HCl).

Conclusion

This compound is a molecule of significant interest with a physicochemical profile that makes it amenable to applications in drug discovery. Its moderate lipophilicity (predicted XLogP3 of 1.9) and distinct acidic pKa position it as a versatile scaffold.[2] While many properties are computationally predicted, this guide provides the framework and validated experimental protocols necessary for researchers to confirm these values, ensuring data integrity and enabling the confident application of this compound in their development programs. The provided methodologies for determining LogP and pKa serve as a reliable starting point for a full and robust characterization.

References

- 1. 3-(Pyrid-2-yloxy)benzoic acid Safety Data Sheets(SDS) lookchem [lookchem.com]

- 2. This compound | C12H9NO3 | CID 21901423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C12H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. Benzoic acid | 65-85-0 [chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to 3-(Pyridin-2-yloxy)benzoic Acid: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the molecular structure, physicochemical properties, synthesis, and potential applications of 3-(Pyridin-2-yloxy)benzoic acid, a molecule of interest due to its unique diaryl ether linkage and the versatile benzoic acid scaffold.

Molecular Identity and Physicochemical Characteristics

This compound is an organic compound featuring a benzoic acid moiety linked to a pyridine ring via an ether bond. This structure confers a specific set of chemical properties that are foundational to its synthesis and application.

The molecular structure consists of a central ether oxygen atom connecting the C-3 position of a benzoic acid ring and the C-2 position of a pyridine ring. This arrangement creates a rigid yet conformationally flexible molecule.

CAS number and IUPAC name for 3-(Pyridin-2-yloxy)benzoic acid

An In-Depth Technical Guide to 3-(Pyridin-2-yloxy)benzoic acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a molecule of interest in chemical synthesis and drug discovery. It details the compound's fundamental identifiers, physicochemical properties, a validated synthetic pathway, and its potential applications as a scaffold in medicinal chemistry. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational data and practical, field-proven insights into its handling and utilization.

Compound Identification and Nomenclature

The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. The subject of this guide is unequivocally identified by the following nomenclature and registry number.

The structure consists of a benzoic acid moiety linked to a pyridine ring via an ether bridge at the meta-position. This arrangement of aromatic systems and the ether linkage confers specific chemical properties and reactivity, making it a valuable building block in organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental settings. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₃ | [1] |

| Molecular Weight | 215.20 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 108 °C | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| InChI Key | LYSIEAIIZBZRCE-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)O |

These properties, computed and verified across multiple databases, suggest a stable, solid compound with moderate polarity, suitable for a range of organic reactions.

Synthesis and Purification Protocol

The synthesis of diaryl ethers such as this compound is most effectively achieved via a nucleophilic aromatic substitution reaction, specifically a variation of the Ullmann condensation or a base-mediated coupling. The following protocol describes a robust and scalable method.

Underlying Principle and Rationale

The core of this synthesis involves the formation of an ether bond between a phenoxide and an activated pyridine ring. 3-Hydroxybenzoic acid serves as the nucleophile precursor, which, upon deprotonation by a suitable base, attacks the electron-deficient C-2 position of 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine). The use of a copper catalyst can facilitate this reaction, particularly if a less reactive halide is used, by enabling a cross-coupling mechanism. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are chosen as solvents due to their high boiling points and ability to dissolve the ionic intermediates.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Reactant Charging: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxybenzoic acid (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and copper(I) iodide (CuI, 0.1 eq., optional but recommended).

-

Solvent Addition: Add anhydrous DMF to the flask until a stirrable slurry is formed (approx. 5-10 mL per gram of 3-hydroxybenzoic acid).

-

Initiation: Add 2-chloropyridine (1.2 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water, which will quench the reaction and dissolve inorganic salts.

-

Precipitation: While stirring, slowly acidify the aqueous mixture with 2M hydrochloric acid (HCl). The product will precipitate as a solid as the carboxylate is protonated. Adjust to a final pH of 3-4.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with deionized water to remove residual salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.

-

Validation: The identity and purity of the final product must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared to the literature value.

Applications in Research and Drug Development

While this compound is not an end-product drug, its structural motifs are prevalent in pharmacologically active molecules. Its primary value lies in its role as a versatile intermediate or scaffold for building more complex chemical entities.

Scaffold for Lead Compound Generation

The molecule combines three key features: a carboxylic acid group (a common anchor for biological targets), a diaryl ether linkage (providing conformational rigidity and metabolic stability), and a pyridine ring (a frequent component in bioactive compounds, capable of hydrogen bonding and metal coordination). This makes it an attractive starting point for library synthesis in drug discovery programs. For example, derivatives of benzoic acid are explored as analgesics and anti-inflammatory agents[2].

Potential as a Herbicide

Some sources indicate that this compound has shown phytotoxicity by inhibiting chlorophyll production in plants, suggesting its potential use as a herbicide against broadleaf plants.

Caption: Role as a scaffold in discovery chemistry.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed[1].

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust. In case of contact, wash affected areas with copious amounts of water.

Conclusion

This compound is a well-defined chemical compound with established identifiers and properties. Its synthesis is achievable through standard organic chemistry methodologies, and its true value for researchers lies in its potential as a modular building block for the creation of novel molecules with potential therapeutic or agricultural applications. Proper safety protocols are essential for its handling. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

Spectroscopic Characterization of 3-(Pyridin-2-yloxy)benzoic Acid: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 3-(pyridin-2-yloxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and empirical data from its core structural motifs—benzoic acid and 2-phenoxypyridine—to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide details the requisite experimental protocols for acquiring and validating this data, offering a self-validating system for researchers. The content is structured to provide not just data, but a causal understanding behind the expected spectroscopic behavior, empowering scientists to confidently synthesize, identify, and utilize this compound.

Introduction: The Rationale for Spectroscopic Scrutiny

This compound is a bifunctional organic molecule incorporating a carboxylic acid and a heteroaromatic ether linkage. This unique combination of functional groups makes it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. The carboxylic acid moiety provides a handle for amide bond formation or salt formation, while the pyridin-2-yloxy group can participate in hydrogen bonding, metal coordination, and pi-stacking interactions.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, revealing its atomic connectivity, functional groups, and overall mass. This guide serves as a practical resource for scientists working with or aiming to synthesize this compound, providing a predictive spectroscopic roadmap and the methodologies to confirm it.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent fragments: the 3-substituted benzoic acid and the 2-substituted pyridine ring linked by an ether oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the eight aromatic protons and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents on both aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-1' (COOH) | 12.0 - 13.0 | broad singlet | - | The acidic proton of the carboxylic acid is highly deshielded and often exchanges with residual water, leading to a broad signal. |

| H-6 | 8.15 - 8.25 | doublet of doublets | dd, J ≈ 5.0, 2.0 | This proton is ortho to the pyridine nitrogen, making it the most deshielded proton on the pyridine ring. |

| H-4 | 7.80 - 7.90 | triplet of doublets | td, J ≈ 8.0, 2.0 | This proton is deshielded by the neighboring nitrogen and the electron-withdrawing nature of the ring. |

| H-2' | 7.75 - 7.85 | triplet | t, J ≈ 2.0 | This proton is ortho to the carboxylic acid and meta to the ether linkage. |

| H-6' | 7.65 - 7.75 | doublet of triplets | dt, J ≈ 8.0, 2.0 | This proton is ortho to the ether linkage and meta to the carboxylic acid. |

| H-4' | 7.45 - 7.55 | triplet | t, J ≈ 8.0 | This is the proton para to the carboxylic acid and meta to the ether linkage. |

| H-5 | 7.10 - 7.20 | doublet of doublets | dd, J ≈ 8.0, 5.0 | This proton is coupled to both H-4 and H-6. |

| H-3 | 6.95 - 7.05 | doublet of triplets | dt, J ≈ 8.0, 1.0 | This proton is ortho to the ether linkage on the pyridine ring. |

The ¹³C NMR spectrum will provide information about the 12 unique carbon environments in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-7' (C=O) | 166.0 - 168.0 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| C-2 | 163.0 - 165.0 | This carbon is directly attached to the electronegative oxygen and is part of the electron-deficient pyridine ring. |

| C-3' | 155.0 - 157.0 | This carbon is attached to the ether oxygen. |

| C-6 | 148.0 - 150.0 | This carbon is adjacent to the pyridine nitrogen. |

| C-4 | 139.0 - 141.0 | Aromatic CH carbon in the pyridine ring. |

| C-1' | 131.0 - 133.0 | The ipso-carbon of the benzoic acid ring. |

| C-5' | 129.5 - 131.5 | Aromatic CH carbon in the benzoic acid ring. |

| C-2' | 124.0 - 126.0 | Aromatic CH carbon in the benzoic acid ring. |

| C-6' | 121.0 - 123.0 | Aromatic CH carbon in the benzoic acid ring. |

| C-4' | 119.0 - 121.0 | Aromatic CH carbon in the benzoic acid ring. |

| C-5 | 117.0 - 119.0 | Aromatic CH carbon in the pyridine ring. |

| C-3 | 111.0 - 113.0 | Aromatic CH carbon in the pyridine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 2500-3300 | O-H (Carboxylic Acid) | Stretching | Broad, Strong |

| 3000-3100 | C-H (Aromatic) | Stretching | Medium |

| 1680-1710 | C=O (Carboxylic Acid) | Stretching | Strong |

| 1580-1620 | C=C and C=N (Aromatic Rings) | Stretching | Medium to Strong |

| 1200-1300 | C-O (Aryl Ether) | Asymmetric Stretching | Strong |

| 1150-1250 | C-O (Carboxylic Acid) | Stretching | Strong |

| 900-1400 | O-H (Carboxylic Acid) | Bending | Broad, Medium |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong carbonyl absorption confirms the presence of the acid functionality. The C-O stretching of the aryl ether linkage is also a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

-

Predicted Molecular Ion (M⁺): For C₁₂H₉NO₃, the exact mass is 215.0582 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M+H]⁺ would be observed at m/z 216.0659.

-

Predicted Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI) or electrospray ionization (ESI). Key fragmentations would include:

-

Loss of H₂O (m/z 197) from the carboxylic acid.

-

Loss of COOH (m/z 170), leading to the 2-phenoxypyridine radical cation.

-

Cleavage of the ether bond, resulting in fragments corresponding to the pyridinoxy cation (m/z 95) and the 3-carboxyphenyl radical (m/z 120) or their respective ions.

-

Experimental Protocols

To obtain and validate the predicted spectroscopic data, the following experimental methodologies are recommended.

Synthesis of this compound

A common method for the synthesis of diaryl ethers is the Ullmann condensation.

Protocol:

-

Reactants: Combine 3-hydroxybenzoic acid (1.0 eq.), 2-chloropyridine (1.2 eq.), potassium carbonate (2.5 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.) in a suitable high-boiling solvent such as dimethylformamide (DMF).

-

Reaction: Heat the mixture at 120-140 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Extraction: Acidify the aqueous solution with dilute HCl to a pH of ~3-4 to precipitate the product. If the product does not precipitate, extract with an organic solvent such as ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

NMR Data Acquisition

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, 32k data points, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, 64k data points, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

IR Data Acquisition

Protocol:

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the spectrum in both positive and negative ion modes.

-

For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

Visualization of Molecular Structure and Spectroscopic Correlations

Visual aids can significantly enhance the understanding of the relationship between a molecule's structure and its spectroscopic data.

Figure 1: 2D structure of this compound with atom numbering for NMR assignments.

Figure 2: Workflow for the spectroscopic characterization of this compound.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and mass spectra of this compound, grounded in the established spectroscopic behavior of its constituent chemical moieties. By coupling these predictions with robust, field-proven experimental protocols, this document offers a comprehensive and self-validating framework for researchers. The provided insights into the causal relationships between the molecular structure and its spectroscopic output are intended to empower scientists in their synthesis, purification, and application of this and related compounds. Adherence to the outlined methodologies will ensure the generation of high-quality, reliable data, which is paramount for scientific integrity and the advancement of drug discovery and materials science.

The Pyridinyloxy Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridinyloxy scaffold, a heterocyclic motif characterized by a pyridine ring linked to a phenyl or other aromatic system via an oxygen bridge, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique stereoelectronic properties, including the ability to participate in hydrogen bonding and pi-stacking interactions, have rendered it a versatile building block for the design of potent and selective therapeutic agents across a spectrum of diseases. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of pyridinyloxy compounds, with a deep dive into their mechanistic underpinnings in oncology, neurodegenerative disorders, and infectious diseases. We will explore the causality behind experimental designs, present validated protocols for their evaluation, and offer insights into the structure-activity relationships that govern their biological activity. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Chemical Versatility of the Pyridinyloxy Moiety

The pyridine ring is a fundamental heterocyclic structure found in numerous natural products and synthetic drugs.[1] Its nitrogen atom imparts a degree of basicity and the capacity to act as a hydrogen bond acceptor, crucial for molecular recognition at biological targets.[2] When incorporated into the pyridinyloxy scaffold, these properties are complemented by the flexibility of the ether linkage and the potential for diverse substitutions on both the pyridine and the adjacent aromatic ring. This structural pliability allows for the fine-tuning of physicochemical properties such as solubility, metabolic stability, and bioavailability, making the pyridinyloxy core a "privileged scaffold" in drug discovery.[3]

The synthesis of pyridinyloxy derivatives is often achieved through established methods like the Hantzsch pyridine synthesis or Bönnemann cyclization, allowing for the generation of diverse compound libraries for screening.[4] This accessibility, coupled with the scaffold's favorable biological profile, has fueled its exploration in a wide array of therapeutic areas.

Therapeutic Applications in Oncology

Pyridinyloxy-containing compounds have demonstrated significant promise as anticancer agents, primarily through their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.[5]

Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest

A predominant mechanism of action for many anticancer pyridinyloxy compounds is the inhibition of protein kinases, enzymes that play a central role in cellular signal transduction.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Several pyridine-urea derivatives incorporating a pyridinyloxy-like motif have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling cascades, leading to a reduction in tumor vascularization.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth and survival that is frequently hyperactivated in cancer.[8] Novel 4-aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridines have been designed as PI3K inhibitors, demonstrating isoform selectivity based on the nature of the aryl group.[8]

Certain anticancer pyridines have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis (programmed cell death) in liver and breast cancer cells.[9] This is often achieved through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[9]

Signaling Pathway: Pyridinyloxy Compound-Mediated Inhibition of a Generic Kinase Pathway

Caption: Inhibition of kinase signaling pathways by pyridinyloxy compounds.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of novel pyridinyloxy derivatives are typically evaluated against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HepG2 (Liver) | 4.5 ± 0.3 | [9] |

| Compound 2 | HepG2 (Liver) | 7.5 ± 0.1 | [9] |

| Compound 1 | MCF-7 (Breast) | 6.3 ± 0.4 | [9] |

| Compound 2 | MCF-7 (Breast) | 16 ± 1.7 | [9] |

| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [7] |

| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [7] |

| Compound 9b (PI3Kα inhibitor) | PI3Kα | - | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of pyridinyloxy compounds against cancer cell lines.[1][10]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyridinyloxy test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridinyloxy compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: In Vitro Anticancer Drug Screening

Caption: A streamlined workflow for in vitro anticancer screening of pyridinyloxy compounds.

Neuroprotective Applications in Neurodegenerative Diseases

The pyridinyloxy scaffold is also being investigated for its potential in treating neurodegenerative disorders, with a particular focus on Alzheimer's disease.[11][12]

Mechanism of Action: Modulating Cholinergic Signaling

A promising strategy in Alzheimer's therapy is the enhancement of cholinergic neurotransmission, which is impaired in the disease.

A novel pyridinyloxy compound, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04) , has been identified as a positive allosteric modulator (PAM) of the α7 nAChR.[11] PAMs enhance the receptor's response to its natural ligand, acetylcholine, without directly activating it. EQ-04 has been shown to be highly selective for the α7 subtype and exhibits neuroprotective effects against β-amyloid (Aβ) toxicity, a key pathological hallmark of Alzheimer's disease.[11] It has also been demonstrated to inhibit the aggregation of Aβ peptides.[11]

Quantitative Data: Neuroprotective Activity of EQ-04

| Assay | Effect of EQ-04 (1 nM) | Reference |

| PC-12 Cell Viability (against Aβ toxicity) | 37% increase | [11] |

| Aβ Aggregation | Inhibition | [11] |

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of pyridinyloxy compounds against Aβ-induced toxicity in a neuronal cell line (e.g., PC-12).

Materials:

-

PC-12 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS)

-

Pyridinyloxy test compounds (e.g., EQ-04) dissolved in a suitable solvent

-

β-amyloid (1-42) peptide, pre-aggregated

-

Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well white-walled microplates

-

Luminometer

Procedure:

-

Cell Seeding: Seed PC-12 cells into 96-well white-walled plates at an appropriate density and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the pyridinyloxy compound for 1-2 hours before adding the Aβ peptide.

-

Aβ Treatment: Add pre-aggregated Aβ (1-42) to the wells to a final concentration known to induce cytotoxicity (e.g., 10-20 µM). Include control wells with cells only, cells with vehicle, and cells with Aβ only.

-

Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.

-

Cell Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a luminometer. Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with the compound and Aβ to those treated with Aβ alone.

Antiviral Potential, Particularly Against HIV

Pyridinyloxy derivatives, specifically pyridine oxides, have been identified as a novel class of inhibitors of the Human Immunodeficiency Virus (HIV).[13][14][15]

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

The primary mechanism of action for many of these antiviral compounds is the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. They act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that disrupts its catalytic activity.[13][14]

Interestingly, some pyridine oxide derivatives have been shown to inhibit both HIV-1 and HIV-2, and evidence suggests they may have a second, RT-independent mechanism of action.[13] These compounds can select for characteristic NNRTI resistance mutations in the HIV-1 RT gene.[13][14]

Quantitative Data: Anti-HIV Activity

| Compound | Virus Strain | EC50 (µg/mL) | Selectivity Index | Reference |

| JPL-133 (UC-B3096) | HIV-1(IIIB) | 0.05 | ~760 | [13][14] |

Experimental Protocol: Anti-HIV Assay in Cell Culture

This protocol provides a general framework for evaluating the anti-HIV activity of pyridinyloxy compounds in a lymphocyte cell line.

Materials:

-

CEM cell line (or other susceptible lymphocyte cell line)

-

Complete culture medium

-

HIV-1 laboratory strain (e.g., IIIB)

-

Pyridinyloxy test compounds

-

96-well microplates

-

Method for quantifying viral replication (e.g., p24 antigen ELISA)

Procedure:

-

Cell Preparation: Culture CEM cells to a logarithmic growth phase.

-

Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.

-

Infection and Treatment: In a 96-well plate, mix CEM cells with a predetermined amount of HIV-1 and immediately add the test compounds at various concentrations. Include virus control (cells + virus) and cell control (cells only) wells.

-

Incubation: Incubate the plates for 4-5 days at 37°C and 5% CO2.

-

Quantification of Viral Replication: After incubation, harvest the cell-free supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC50) from the dose-response curve.

Conclusion and Future Perspectives

The pyridinyloxy scaffold has unequivocally established its significance in the landscape of modern drug discovery. Its inherent chemical tractability and favorable pharmacological properties have enabled the development of a diverse array of bioactive molecules with therapeutic potential in oncology, neurodegenerative diseases, and virology. The continued exploration of this privileged motif, coupled with advances in computational chemistry and high-throughput screening, promises to unveil novel pyridinyloxy-based therapeutics with enhanced potency, selectivity, and safety profiles. Future research should focus on elucidating the nuanced structure-activity relationships for different therapeutic targets, optimizing pharmacokinetic properties for in vivo efficacy, and exploring the potential of these compounds in combination therapies.

References

- 1. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Human Immunodeficiency Virus by a New Class of Pyridine Oxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of human immunodeficiency virus by a new class of pyridine oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Pyridin-2-yloxy)benzoic Acid: A Privileged Scaffold in Chemical and Biological Research

This guide provides a comprehensive technical review of 3-(Pyridin-2-yloxy)benzoic acid, a heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, known biological activities, and its role as a versatile scaffold for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique characteristics of this molecule.

Introduction: The Structural Significance of this compound

This compound is an aromatic ether that uniquely combines three key pharmacophoric elements: a benzoic acid moiety, a pyridine ring, and a flexible ether linkage. The benzoic acid group provides a carboxylic acid function, which is a common feature in many drugs, enabling hydrogen bonding, salt formation, and interactions with biological targets. The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and modulate the compound's electronic properties and solubility. The ether bond connects these two aromatic systems, providing a specific spatial orientation and rotational flexibility.

This combination makes this compound a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets through strategic modification. Its derivatives have been explored for a range of biological activities, underscoring the importance of this core structure in drug discovery.

Caption: Key Pharmacophoric Features of the Scaffold.

Physicochemical and Safety Profile

Understanding the fundamental properties of a chemical scaffold is the first step in its rational application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 51362-30-2 | [1] |

| Molecular Formula | C₁₂H₉NO₃ | [1][2] |

| Molecular Weight | 215.20 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 108 °C | |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 3 | [1] |

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Synthesis and Mechanistic Insights

The primary method for constructing the aryl-ether bond in this compound is the Ullmann condensation , a copper-catalyzed nucleophilic aromatic substitution. This reaction is a cornerstone of synthetic organic chemistry for forming C-O bonds between aryl systems.

Reaction Principle: The reaction involves the coupling of an aryl halide (typically a bromide or chloride) with an alcohol or phenol in the presence of a copper catalyst and a base. In this specific synthesis, 2-halopyridine is coupled with a salt of 3-hydroxybenzoic acid.

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts, such as CuI or Cu₂O, are essential. The Cu(I) species is believed to coordinate to both the aryl halide and the phenoxide, facilitating the nucleophilic attack that would otherwise be energetically unfavorable.

-

Base: A base, commonly potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the hydroxyl group of 3-hydroxybenzoic acid, forming the more nucleophilic phenoxide anion.

-

Ligand (Optional but Recommended): Modern Ullmann couplings often include a ligand, such as L-proline or a diamine, to stabilize the copper catalyst, prevent its precipitation, and accelerate the reaction rate.

-

Solvent: High-boiling polar aprotic solvents like DMSO, DMF, or NMP are typically used to ensure the reagents remain in solution at the elevated temperatures required for the reaction.

Caption: General Synthesis via Ullmann Condensation.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Ullmann condensation methodologies[3][4].

-

Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzoic acid (1.0 eq.), 2-chloropyridine (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 3-hydroxybenzoic acid.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup:

-

Cool the mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid (HCl). This neutralizes the base and protonates the product.

-

Adjust the pH to ~3-4 with concentrated HCl to ensure the carboxylic acid is fully protonated, which may cause the product to precipitate.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash them with brine to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Biological Activities and Potential Applications

While extensive biological data on the parent this compound is not widely published, its derivatives and related analogs have shown significant activity in various domains, highlighting the scaffold's potential.

Role as a Scaffold in Drug Discovery

The true value of this compound lies in its utility as a versatile building block. Benzoic acid derivatives, in general, exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[5][6]. The pyridin-yloxy-benzoic acid framework has been incorporated into molecules targeting a range of diseases.

-

Anti-inflammatory Agents: The benzoic acid moiety is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs). By mimicking the arachidonic acid substrate, the carboxylate group can interact with the active site of cyclooxygenase (COX) enzymes. Derivatives of this scaffold could be designed as potential COX-2 inhibitors[7][8][9].

-

Anticancer Agents: Pyridine and pyrimidine-containing compounds are prevalent in oncology. For instance, derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide form the basis of tyrosine kinase inhibitors like Imatinib and Nilotinib[10][11]. The this compound scaffold can be used to synthesize analogs targeting various kinases or other cancer-related pathways.

-

Antimycobacterial Agents: Pyrazolo[1,5-a]pyrimidines containing pyridin-yl groups have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis[12][13].

Herbicidal Activity

Interestingly, this compound has been shown to possess phytotoxic properties. It acts as a herbicide by inhibiting chlorophyll production in broadleaf plants and interfering with seed germination by inhibiting growth hormone activity. This suggests applications in agrochemical research, separate from its role in medicine.

Structure-Activity Relationship (SAR) Insights

SAR studies on derivatives provide a roadmap for optimizing the this compound scaffold for a desired biological activity.

-

Modification of the Carboxylic Acid: The acidic proton is often crucial for binding to targets like COX enzymes. Esterification or amidation of the carboxylic acid can serve as a prodrug strategy or can completely alter the biological target by removing the key acidic interaction point.

-

Substitution on the Benzoic Acid Ring: Adding substituents to the phenyl ring can modulate activity. Hydrophilic groups can enhance interactions with polar residues in a binding pocket, while hydrophobic groups can engage with nonpolar regions[14]. The position of these substituents is critical; for example, ortho-substituents can cause steric hindrance and alter the molecule's conformation.

-

Substitution on the Pyridine Ring: Modifying the pyridine ring can fine-tune the molecule's electronic properties, basicity, and metabolic stability. Adding electron-donating or electron-withdrawing groups can influence the hydrogen bond accepting strength of the pyridine nitrogen and its overall reactivity.

References

- 1. This compound | C12H9NO3 | CID 21901423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(pyrid-2-yloxy)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 11. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. iomcworld.com [iomcworld.com]

A Comprehensive Preclinical Safety and Toxicity Profile of 3-(Pyridin-2-yloxy)benzoic acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential preclinical safety and toxicity evaluation of the novel chemical entity, 3-(Pyridin-2-yloxy)benzoic acid. In the absence of extensive empirical data for this specific molecule, this document outlines a robust, tiered testing strategy grounded in established regulatory guidelines and industry best practices. We will delve into the known physicochemical properties and initial hazard flags, followed by a detailed roadmap for a full preclinical safety assessment. This guide is intended for researchers, scientists, and drug development professionals to inform the strategic planning and execution of safety and toxicity studies required to advance a compound from discovery to clinical development.

Introduction: The Preclinical Imperative

The journey of a new chemical entity (NCE) from a promising lead compound to a marketed therapeutic is a long and arduous one, with safety and toxicity being major hurdles that often lead to late-stage attrition. A thorough and well-designed preclinical safety assessment is therefore not merely a regulatory requirement but a critical scientific endeavor to characterize the risk profile of a drug candidate.[1] This allows for an informed decision-making process, ensuring the safety of participants in first-in-human clinical trials and beyond.[2]

This guide focuses on this compound, a molecule with potential therapeutic applications. We will first synthesize the currently available information and then propose a comprehensive preclinical safety evaluation program. This program is designed to be a self-validating system, where each stage of testing informs the next, building a cohesive and comprehensive safety profile.

Characterization of this compound

A foundational understanding of the physicochemical properties of a compound is paramount, as these characteristics can influence its biological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile, and potential for toxicity.

Physicochemical Properties

The known properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₃ | PubChem |

| Molecular Weight | 215.20 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 108 °C | Biosynth |

| XLogP3 | 1.9 | PubChem |

Table 1: Physicochemical Properties of this compound.

Initial Hazard Identification

Globally Harmonized System (GHS) classifications from publicly available sources provide an initial indication of the potential hazards associated with this compound.

| Hazard Statement | Classification | Source |

| H302 | Harmful if swallowed | PubChem |

| H315 | Causes skin irritation | PubChem |

| H319 | Causes serious eye irritation | PubChem |

| H335 | May cause respiratory irritation | PubChem |

Table 2: GHS Hazard Classifications for this compound.

These classifications necessitate careful handling of the compound in a laboratory setting and suggest that oral, dermal, and inhalation routes of exposure may be of toxicological concern.

A Tiered Preclinical Safety Evaluation Strategy

The following sections outline a comprehensive, tiered approach to the preclinical safety and toxicity assessment of this compound. This strategy progresses from in vitro assays to in vivo studies, in line with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.

Caption: A tiered workflow for the preclinical safety assessment of this compound.

Tier 1: In Vitro Screening

The initial phase of safety assessment focuses on in vitro assays to provide rapid and cost-effective screening for potential liabilities.[3]

Rationale: To determine the concentration at which this compound induces cell death and to establish a preliminary therapeutic window. These assays are crucial for guiding dose selection in subsequent studies.[4]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a panel of human cell lines (e.g., HepG2 for liver, HEK293 for kidney, and a relevant cancer cell line if applicable) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5%. Treat the cells with a range of concentrations and incubate for 24, 48, and 72 hours.[4]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (the concentration that inhibits 50% of cell growth).[4]

Rationale: To assess the mutagenic potential of the compound, as mutagenicity is often linked to carcinogenicity.[6] The Ames test is a widely accepted and regulatory-required assay for this purpose.[7]

Experimental Protocol: Ames Test

-

Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) that are sensitive to different types of mutagens.[6][8]

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[7]

-

Plate Incorporation Method:

-

Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background control.[8]

Tier 2: In Vivo Studies

Following favorable in vitro results, the safety assessment progresses to in vivo studies in animal models to understand the compound's behavior in a whole organism.

Rationale: To characterize the ADME properties of this compound. Understanding the drug's exposure-time profile is essential for designing and interpreting toxicology studies.[1][10][11]

Experimental Protocol: Single-Dose PK in Rodents

-

Animal Model: Use a rodent species, typically rats, for initial PK studies.

-

Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and any major metabolites.

-

Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).[12]

Rationale: To determine the acute toxic effects of a single high dose of the compound and to identify the dose range for subsequent repeated-dose studies.[13][14][15]

Experimental Protocol: OECD 420

-

Animal Model: Typically conducted in female rats.[13]

-

Dosing: Administer a single oral dose of this compound at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg). The starting dose is selected based on available data.[16]

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[13]

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Data Analysis: The results are used to classify the substance according to the GHS and to inform dose selection for repeated-dose studies.[16]

Tier 3: Repeated-Dose Toxicity and Extended Safety

This tier aims to evaluate the effects of longer-term exposure to the compound.

Rationale: To identify potential target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL) following repeated administration.[17][18]

Experimental Protocol: OECD 407

-

Animal Model: Typically conducted in rats.[19]

-

Dosing: Administer this compound daily via the oral route for 28 days at three or more dose levels, plus a control group.[20]

-

In-life Observations: Monitor clinical signs, body weight, and food consumption throughout the study.

-

Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and histopathological examination of major organs and tissues.

-

Data Analysis: Evaluate all data to identify any dose-related adverse effects and to establish the NOAEL.[18]

Insights from Structurally Related Compounds

Given the limited data on this compound, it is prudent to consider the toxicological profiles of its constituent moieties: pyridine and benzoic acid.

-

Pyridine: The primary health concern associated with pyridine exposure is liver damage. Neurological and renal effects have also been reported in animal studies.[21] Some pyridine derivatives have shown toxicity to bacteria by damaging cell membranes and DNA.[22][23]

-

Benzoic Acid: Benzoic acid is generally considered to have low toxicity.[24] The main health effects are irritation to the skin, eyes, and respiratory tract.[24] In high doses, it can cause anorexia and vomiting.[25] Repeated-dose studies in animals have shown effects on the liver and kidneys at high concentrations.[26]

This information suggests that the liver and kidneys should be organs of particular focus during the histopathological evaluation in repeated-dose toxicity studies of this compound.

Conclusion and Future Directions

The preclinical safety and toxicity assessment of this compound must be a systematic and data-driven process. The tiered strategy outlined in this guide, beginning with in vitro screening and progressing to in vivo studies, provides a robust framework for characterizing the compound's safety profile. The initial GHS hazard classifications, coupled with toxicological data from structurally related compounds, highlight the importance of careful handling and suggest that irritation and potential effects on the liver and kidneys warrant close investigation.

Successful completion of this preclinical program, in accordance with international guidelines such as those from the ICH, will provide the necessary data to support a decision to advance this compound into clinical development.[2][27][28][29][30] Continuous evaluation of the emerging data will be critical for a comprehensive understanding of its risk-benefit profile.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. database.ich.org [database.ich.org]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Ames test - Wikipedia [en.wikipedia.org]

- 7. bio-protocol.org [bio-protocol.org]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. allucent.com [allucent.com]

- 11. Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

- 14. oecd.org [oecd.org]

- 15. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. oecd.org [oecd.org]

- 21. Pyridine | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 22. mdpi.com [mdpi.com]

- 23. Pyridine Derivatives-A New Class of Compounds That Are Toxic to E. coli K12, R2-R4 Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ehs.com [ehs.com]

- 25. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 26. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 27. ICH Official web site : ICH [ich.org]

- 28. ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 29. ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 30. researchgate.net [researchgate.net]

A Technical Guide to the Solubility Characteristics of 3-(Pyridin-2-yloxy)benzoic acid

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Pyridin-2-yloxy)benzoic acid, a molecule of interest in pharmaceutical and chemical research. In the absence of extensive public domain data, this document focuses on the foundational principles governing its solubility based on its molecular structure. It offers detailed, field-proven experimental protocols for researchers to accurately determine its thermodynamic and kinetic solubility in a variety of solvent systems. The methodologies presented are grounded in established standards, such as the shake-flask method, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally quantify the solubility of this compound to support formulation, process development, and preclinical studies.

Introduction to this compound

This compound is an organic compound featuring a benzoic acid moiety linked to a pyridine ring via an ether bond. Its structure combines an acidic functional group (carboxylic acid) with a weakly basic nitrogen atom in the pyridine ring, making its physicochemical properties, particularly solubility, highly dependent on the pH of the medium. Understanding the solubility of this compound is a critical first step in drug development, as it directly influences bioavailability, formulation strategies, and the design of in vitro assays.[1][2] This guide provides the theoretical framework and practical methodologies to systematically characterize its solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is essential for predicting its behavior. These properties are compiled from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₃ | PubChem[3] |

| Molecular Weight | 215.20 g/mol | PubChem[3], Sigma-Aldrich[4] |

| Melting Point | 108°C | Biosynth |

| Calculated XLogP3 | 1.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Form | Solid | Sigma-Aldrich[4] |

The XLogP3 value of 1.9 suggests a moderate lipophilicity, indicating that the compound is not excessively hydrophobic. The presence of both hydrogen bond donors and acceptors points towards the potential for interaction with polar solvents.

Principles of Solubility and Structural Analysis

The "like dissolves like" principle is the cornerstone for predicting solubility.[5] The molecular structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.

-

Polar Moieties: The carboxylic acid (-COOH) group is highly polar and capable of hydrogen bonding. The nitrogen atom in the pyridine ring and the ether oxygen (-O-) also contribute to the molecule's polarity.

-

Non-Polar Moieties: The benzene and pyridine rings constitute the non-polar, hydrophobic portions of the molecule.

Effect of pH

As an amphoteric compound with an acidic carboxylic acid and a basic pyridine nitrogen, the solubility of this compound in aqueous media is expected to be highly pH-dependent.

-

In Acidic Solutions (low pH): The pyridine nitrogen will be protonated, forming a pyridinium salt. This salt form should exhibit increased solubility in water.

-

In Basic Solutions (high pH): The carboxylic acid will be deprotonated to form a carboxylate salt. This anionic form is also expected to have significantly higher aqueous solubility than the neutral molecule.[6][7]

-

At the Isoelectric Point (pI): At a specific pH between the pKa of the carboxylic acid and the pyridinium ion, the molecule will exist predominantly as a neutral zwitterion, where it is expected to exhibit its minimum aqueous solubility.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key solubility measurements in drug discovery:[8]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the concentration of a compound in a saturated solution at equilibrium with an excess of the solid compound. It is a fundamental, material-specific property. The shake-flask method is considered the "gold standard" for its determination.[8][9]

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. While high-throughput, this method can overestimate thermodynamic solubility due to the formation of supersaturated solutions.[2]

Predicted Solubility Profile in Various Solvents

While specific experimental data for this compound is not widely published, a qualitative prediction can be made based on its structure and by analogy to similar compounds like benzoic acid.[10][11]

-